Sodium 1-pentanesulfonate (CAS 22767-49-3) is a highly pure, short-chain alkyl sulfonate primarily procured as an ion-pairing reagent (IPR) for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . By forming neutral, moderately hydrophobic ion pairs with basic analytes—such as amines, peptides, and pharmaceutical impurities—it enables their retention on non-polar stationary phases like C18 columns. Commercially, it is valued for its high UV transparency (typically ≥99.0% purity with minimal absorbance at 210 nm) and its specific C5 aliphatic chain, which imparts a precisely calibrated degree of hydrophobicity . This makes it an essential material for analytical laboratories and quality control departments that require reproducible retention times without the excessive hydrophobicity, prolonged run times, or micelle-forming tendencies characteristic of longer-chain alkyl sulfonates.
Substituting sodium 1-pentanesulfonate with adjacent homologs, such as sodium butanesulfonate (C4) or sodium hexanesulfonate (C6), fundamentally alters chromatographic selectivity and downstream workflow efficiency [1]. In RP-HPLC, the retention factor of an ion-paired analyte increases exponentially with the carbon chain length of the sulfonate reagent. Replacing the C5 chain with a C6 or C8 homolog often leads to over-retention of moderately hydrophobic basic compounds, resulting in unacceptably long run times, severe peak broadening, and reduced analytical sensitivity. Conversely, substitution with generic acids like trifluoroacetic acid (TFA) provides insufficient hydrophobic interaction, causing highly polar analytes to co-elute with the solvent front . Furthermore, longer-chain substitutes exhibit lower solubility in high-organic mobile phases, increasing the risk of column precipitation and extending necessary equilibration times.
The aliphatic chain length of the ion-pairing reagent directly dictates the partition coefficient of the resulting analyte-reagent complex. For moderately polar basic drugs, sodium 1-pentanesulfonate provides an intermediate retention factor that balances baseline resolution and analysis time [1]. When compared to sodium hexanesulfonate (C6) or sodium octanesulfonate (C8), the C5 chain significantly reduces the retention time of strongly retained analytes, preventing late-eluting peak broadening and shortening overall run times.
| Evidence Dimension | Chromatographic Retention Factor (k') |
| Target Compound Data | Provides an intermediate k' (typically 2–10) for moderately polar bases, ensuring sharp peaks and rapid elution. |
| Comparator Or Baseline | Sodium hexanesulfonate (C6) or Octanesulfonate (C8) (Exponentially higher k', leading to prolonged run times and peak tailing). |
| Quantified Difference | Reduces retention times significantly compared to C8 sulfonates for equivalent basic analytes, accelerating method throughput. |
| Conditions | Isocratic RP-HPLC on C18 stationary phases with basic pharmaceutical analytes. |
Enables high-throughput analytical workflows by shortening run times without sacrificing baseline resolution, directly lowering cost-per-sample.
Highly hydrophilic basic compounds, such as small polar amino acids and neurotransmitters, often fail to retain on standard reversed-phase columns when using weak ion-pairing agents. Sodium 1-pentanesulfonate imparts sufficient hydrophobicity to pull these analytes out of the void volume . Compared to trifluoroacetic acid (TFA), which is highly water-soluble but offers minimal hydrophobic retention, sodium 1-pentanesulfonate increases the retention time of polar amines sufficiently to achieve baseline separation from early-eluting matrix interferences.
| Evidence Dimension | Void Volume Separation (Resolution) |
| Target Compound Data | Achieves baseline retention (k' > 1) for highly polar basic metabolites. |
| Comparator Or Baseline | Trifluoroacetic Acid (TFA) (Analytes often elute at k' ≈ 0, co-eluting with the solvent front). |
| Quantified Difference | Provides sufficient hydrophobic interaction to shift polar analytes out of the void volume, unlike standard TFA mobile phases. |
| Conditions | RP-HPLC of highly polar amines and amino acids on standard C18 columns. |
Critical for clinical and environmental assays where target analytes must be successfully resolved from complex, early-eluting matrix components.
As the carbon chain of alkyl sulfonates increases, their surfactant properties become more pronounced, leading to micelle formation and decreased solubility in organic modifiers like acetonitrile or methanol. Sodium 1-pentanesulfonate acts primarily as an ion-pairing reagent rather than a true micelle-forming surfactant [1]. Compared to sodium octanesulfonate (C8) or sodium decanesulfonate (C10), which can precipitate in high-organic mobile phases, the C5 chain maintains complete solubility. This prevents column clogging and drastically reduces the time required for column equilibration and washing.
| Evidence Dimension | Surfactant Behavior and Organic Solubility |
| Target Compound Data | Highly soluble in standard HPLC organic modifiers; does not form disruptive micelles at standard working concentrations. |
| Comparator Or Baseline | Sodium Octanesulfonate (C8) / Decanesulfonate (C10) (Exhibits distinct micellization and lower high-organic solubility). |
| Quantified Difference | Eliminates the risk of micelle-induced phase separation and precipitation in >50% organic mobile phases. |
| Conditions | Preparation of HPLC mobile phases with high ratios of methanol or acetonitrile. |
Reduces instrument downtime, prevents costly column blockages, and accelerates method changeovers in QA/QC laboratories.
In sonochemical applications involving acoustic cavitation, the chain length of nonvolatile surfactants dictates their decomposition and radical scavenging behavior. Research demonstrates that at concentrations above 0.3 mM, sodium 1-pentanesulfonate exhibits a higher maximum secondary carbon radical (-CH-) scavenging efficiency compared to longer-chain analogs [1]. While sodium dodecyl sulfate (SDS) and sodium octanesulfonate (SOSo) show higher radical yields at very low concentrations, the C5 chain reaches a higher plateau of maximum radical yield, indicating higher efficiency in specific high-concentration sonolysis environments.
| Evidence Dimension | Maximum Secondary Carbon Radical (-CH-) Yield (Plateau) |
| Target Compound Data | Highest maximum radical yield plateau at surfactant concentrations >0.3 mM. |
| Comparator Or Baseline | Sodium Octanesulfonate (SOSo) and Sodium Dodecyl Sulfate (SDS) (Lower maximum radical yield plateaus). |
| Quantified Difference | Radical scavenging efficiency at high concentrations strictly follows the order: C5 > C8 > C12. |
| Conditions | Sonolysis of argon-saturated aqueous surfactant solutions (>0.3 mM) measured by EPR spin-trapping. |
Provides a highly specific, efficient radical scavenger for advanced sonochemical synthesis and cavitation research, providing higher radical yields than standard SDS at elevated concentrations.
Because sodium 1-pentanesulfonate provides an intermediate retention factor compared to longer-chain sulfonates (C6-C8), it is a highly efficient choice for routine pharmaceutical assays (e.g., baclofen, procainamide) where rapid elution and high sample throughput are required without sacrificing peak resolution[1].
In clinical diagnostics involving catecholamines, amino acids, or neurotransmitters, standard reversed-phase methods often fail. The C5 chain provides exactly enough hydrophobicity to pull these highly polar analytes out of the void volume—a critical advantage over weak pairing agents like TFA .
Due to its lack of true micelle formation and higher solubility in methanol and acetonitrile compared to C8 or C10 sulfonates, sodium 1-pentanesulfonate is highly suited for complex gradient LC-MS or HPLC methods where longer-chain reagents would risk precipitating and clogging the analytical column [2].
Leveraging its higher secondary carbon radical scavenging efficiency at concentrations above 0.3 mM, this compound serves as a specialized nonvolatile surfactant in sonochemistry, allowing researchers to control radical yields during acoustic cavitation more effectively than with standard SDS [3].
Irritant